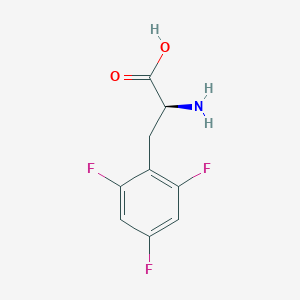

(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQWNGIXCCSUNO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445740 | |

| Record name | (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481660-72-4 | |

| Record name | (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2,4,6-trifluorobenzaldehyde.

Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy acid.

Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a suitable reducing agent such as sodium borohydride.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro or nitrile derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amino, thiol, or alkoxy derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its trifluorophenyl group enhances the reactivity and stability of synthesized compounds, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms

- The compound undergoes several chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

Biological Research Applications

Enzyme Inhibition Studies

- Research indicates that (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid exhibits potential as an enzyme inhibitor. Its ability to interact with specific enzymes allows for the exploration of its role in metabolic pathways and disease mechanisms .

Receptor Binding Studies

- The compound is also studied for its binding affinity to various receptors. The trifluorophenyl group enhances its selectivity and potency in modulating receptor activity, which is critical for developing new therapeutic agents targeting neurological disorders .

Medicinal Applications

Therapeutic Development

- There is ongoing research into the therapeutic applications of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid for treating neurological disorders. Its unique structure may contribute to novel drug formulations aimed at enhancing efficacy and reducing side effects .

Potential as an Ergogenic Supplement

- This compound has been investigated for its potential use as an ergogenic supplement due to its influence on anabolic hormone secretion. Such properties could make it beneficial in sports medicine and performance enhancement .

Industrial Applications

Advanced Material Production

- In industry, (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid is utilized in the production of fluorinated polymers and coatings. These materials are valued for their chemical resistance and durability in various applications including electronics and automotive sectors .

Case Studies

- Enzyme Inhibition : A study explored the inhibitory effects of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid on specific metabolic enzymes involved in amino acid metabolism. Results indicated a significant reduction in enzyme activity at varying concentrations of the compound.

- Therapeutic Potential : Clinical trials are underway assessing the efficacy of this compound in treating neurodegenerative diseases. Preliminary findings suggest promising results in improving cognitive function among patients.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomers: 3,4,5-Trifluoro Substitution vs. 2,4,6-Trifluoro Substitution

A key positional isomer, (S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid (CAS: 646066-73-1), differs in fluorine substitution (3,4,5 vs. 2,4,6). In contrast, the 3,4,5 isomer introduces asymmetric steric effects, which may alter binding affinity in enzyme-active sites .

Mono- and Di-Fluorinated Analogs

- This compound exhibits lower lipophilicity (clogP ~1.2) compared to the trifluorinated derivative (clogP ~2.1), impacting membrane permeability and bioavailability. The para-fluoro group provides moderate electron withdrawal, making it less acidic (pKa ~2.5) than the trifluorinated analog (pKa ~1.8) .

- DL-3,5-Difluorophenylalanine: The di-fluorinated racemic mixture lacks the stereochemical specificity of the (S)-enantiomer.

Halogen-Substituted Derivatives

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8): Bromine’s larger atomic radius and polarizability enable halogen bonding with biomolecules, a feature absent in fluorine-substituted analogs. However, the higher molecular weight (244.09 g/mol vs. ~207.1 g/mol for the trifluoro compound) may reduce solubility in aqueous media .

- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid: The nitro group is a stronger EWG than fluorine, significantly lowering the pKa (~1.2) and increasing acidity. This compound is synthesized via nitration of L-phenylalanine, a process requiring harsh conditions (conc. HNO₃/H₂SO₄), unlike the fluorination methods used for trifluoro derivatives .

Heteroaromatic and Aliphatic Analogs

- 2-Amino-3-(thiophen-2-yl)propanoic acid: Replacing the phenyl ring with a thiophene introduces sulfur-mediated interactions (e.g., hydrogen bonding). The electron-rich thiophene enhances reactivity in biocatalytic transformations, as demonstrated in SwCNTNH2-PAL-mediated ammonia elimination .

- (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride: This aliphatic analog substitutes the aromatic ring with a tetrahydropyran group, drastically reducing aromatic interactions.

Table 1: Key Properties of Selected Analogs

*Calculated using ChemDraw.

Biological Activity

(S)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid, also known as a trifluoromethyl-substituted derivative of amino acids, has garnered attention for its unique biological activities. This compound is structurally related to amino acids like phenylalanine and has been studied for its potential medicinal applications, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H10F3NO2

- Molar Mass : 233.19 g/mol

- Density : 1.364 g/cm³

- Boiling Point : 311.5 °C (predicted)

- Solubility : Slightly soluble in water

- pKa : 2.15 (predicted)

The trifluoromethyl group in the compound significantly influences its biological activity. Studies indicate that this substituent enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl has been shown to improve the pharmacological profile of compounds by increasing their potency against specific pathogens and cancer cells .

Antimicrobial Activity

Research has demonstrated that (S)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid exhibits selective antimicrobial properties. In particular:

- Chlamydia trachomatis : The compound has been tested for antichlamydial activity, showing effectiveness in reducing chlamydial inclusion numbers and altering inclusion morphology in infected HEp-2 cells .

- Bacterial Spectrum : It has demonstrated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, including Neisseria meningitidis and Haemophilus influenzae .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential anticancer applications. Preliminary studies have indicated that it may influence apoptosis and cell cycle regulation in cancer cells. The trifluoromethyl substitution appears to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies

- Antichlamydial Efficacy : A study conducted on the effects of various derivatives of this amino acid showed that compounds with a trifluoromethyl group were significantly more effective against Chlamydia than their non-fluorinated counterparts. The study utilized immunofluorescence assays to quantify the reduction in inclusions caused by treatment with these compounds .

- Antibacterial Activity Assessment : In vitro tests revealed that (S)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like penicillin. This underscores its potential as a lead compound for antibiotic development .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NO2 |

| Molar Mass | 233.19 g/mol |

| Density | 1.364 g/cm³ |

| Boiling Point | 311.5 °C |

| Solubility | Slightly soluble in water |

| pKa | 2.15 (predicted) |

| Antibacterial Activity | Moderate against N. meningitidis and H. influenzae |

| Antichlamydial Activity | Effective against C. trachomatis |

Q & A

Q. What crystallographic techniques resolve ambiguities in its binding mode to enzymes with conflicting literature reports?

- Methodological Answer :

- High-Resolution X-ray (1.8 Å) : Soak crystals (e.g., trypsin complexes) with 10 mM compound. Anisotropic B-factor analysis clarifies fluorine’s role in H-bond networks .

- Cryo-EM (2.5–3.0 Å) : For flexible targets (e.g., ion channels), single-particle analysis reveals ligand-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.